

## Physical and chemical properties of 2-Aminopurine dihydrochloride.

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Compound of Interest

Compound Name: 2-Aminopurine dihydrochloride

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## **Technical Guide: 2-Aminopurine Dihydrochloride**

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**2-Aminopurine dihydrochloride** is the salt form of 2-aminopurine, a fluorescent analog of the purine nucleobases adenine and guanine.[1][2][3] This compound is a valuable tool in molecular biology and drug discovery, primarily utilized as a probe to investigate nucleic acid structure and dynamics.[1][2] Its fluorescence is highly sensitive to its local environment, making it an excellent reporter for changes in DNA and RNA conformation, such as base stacking and the formation of non-canonical structures.[1][2] Furthermore, 2-aminopurine is known to be an inhibitor of protein kinases, notably the double-stranded RNA-activated protein kinase (PKR), and has been used to study cellular signaling pathways.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of **2-aminopurine dihydrochloride**, detailed experimental protocols for its characterization, and a visualization of its inhibitory effect on the PKR signaling pathway.

## **Physical and Chemical Properties**

The physical and chemical properties of **2-Aminopurine dihydrochloride** are summarized in the tables below.

### **General Properties**



Property	Value	Reference(s)
Chemical Name	9H-Purin-2-amine, dihydrochloride	[3]
Synonyms	2-AP dihydrochloride, Isoadenine dihydrochloride	[3]
Appearance	Off-White to Pale Yellow Solid	[5]
CAS Number	76124-64-6	[5]

Molecular and Spectroscopic Data

Property	Value	Reference(s)
Molecular Formula	C₅H₅N₅ · 2HCl	[3]
Molecular Weight	208.08 g/mol	[3]
Melting Point	>260 °C (decomposes)	[5]
Solubility in PBS (pH 7.2)	~5 mg/mL	[3]
UV/Vis Maximum Absorption (λmax)	305 nm	[3]
Fluorescence Excitation Maximum	310 nm	[6]
Fluorescence Emission Maximum	370 nm	[6]

# **Experimental Protocols Determination of Aqueous Solubility**

This protocol describes a method to determine the solubility of **2-aminopurine dihydrochloride** in an aqueous buffer, such as Phosphate-Buffered Saline (PBS), using UV-Vis spectroscopy.

Methodology:



- · Preparation of a Saturated Solution:
  - Add an excess amount of 2-aminopurine dihydrochloride to a known volume of PBS (pH 7.2) in a vial.
  - Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
- Sample Filtration:
  - Filter the saturated solution using a 0.22 μm syringe filter to remove any undissolved solid.
- Preparation of Standard Solutions:
  - Prepare a stock solution of 2-aminopurine dihydrochloride of a known concentration in PBS.
  - Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
- UV-Vis Spectrophotometry:
  - Measure the absorbance of the filtered saturated solution and each of the standard solutions at the wavelength of maximum absorbance (λmax ≈ 305 nm) using a UV-Vis spectrophotometer. Use PBS as the blank.
- Data Analysis:
  - Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
  - Determine the concentration of the filtered saturated solution by interpolating its
    absorbance value on the calibration curve. This concentration represents the solubility of
    2-aminopurine dihydrochloride in PBS at the specified temperature.

## **Melting Point Determination**



This protocol outlines the capillary method for determining the melting point of **2-aminopurine dihydrochloride**.

#### Methodology:

- Sample Preparation:
  - Ensure the **2-aminopurine dihydrochloride** sample is completely dry.
  - Finely powder a small amount of the sample.
  - Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Apparatus Setup:
  - Place the packed capillary tube into a melting point apparatus.
- · Melting Point Measurement:
  - Heat the sample at a rapid rate initially to approach the expected melting point.
  - When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.
  - Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a liquid (the completion of melting). The melting point is reported as this range. Note that 2-aminopurine dihydrochloride decomposes at temperatures above 260 °C.

### **UV-Vis Spectroscopy**

This protocol details the procedure for obtaining the UV-Vis absorption spectrum of **2-aminopurine dihydrochloride**.

#### Methodology:

Sample Preparation:



- Prepare a stock solution of 2-aminopurine dihydrochloride in a suitable solvent (e.g., deionized water or PBS) of a known concentration.
- Prepare a working solution by diluting the stock solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0).
- Spectrophotometer Setup:
  - Turn on the UV-Vis spectrophotometer and allow it to warm up.
  - Set the wavelength range to scan from 200 nm to 400 nm.
  - Use the same solvent as used for the sample preparation as a blank to zero the instrument.
- Data Acquisition:
  - Rinse a quartz cuvette with the working solution and then fill it.
  - Place the cuvette in the spectrophotometer and record the absorbance spectrum.
- Data Analysis:
  - Identify the wavelength of maximum absorbance (λmax).

## NMR Spectroscopy

This protocol provides a general guideline for preparing a sample of **2-aminopurine dihydrochloride** for Nuclear Magnetic Resonance (NMR) spectroscopy.

#### Methodology:

- Sample Preparation:
  - Dissolve approximately 5-10 mg of 2-aminopurine dihydrochloride in a deuterated solvent (e.g., Deuterium Oxide - D<sub>2</sub>O, or Dimethyl Sulfoxide-d<sub>6</sub> - DMSO-d<sub>6</sub>). The choice of



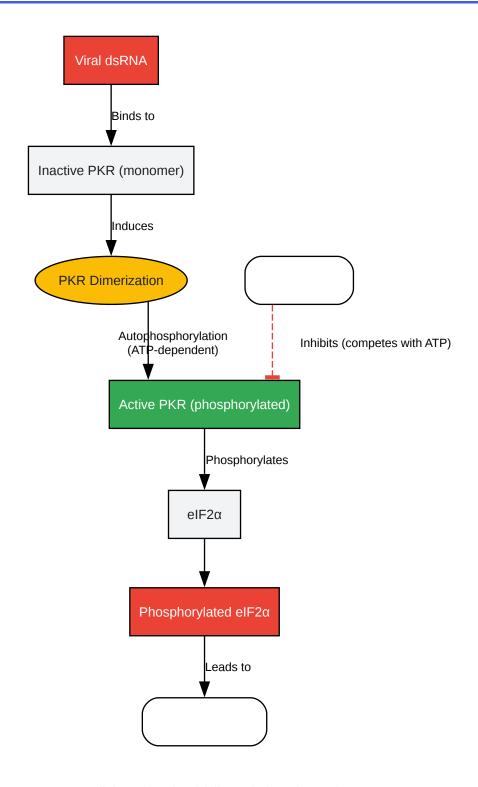
solvent will depend on the solubility of the compound and the desired chemical shift referencing.

- Ensure the sample is completely dissolved. If necessary, gentle warming or sonication can be used.
- Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
- The final volume of the solution in the NMR tube should be approximately 0.6-0.7 mL.
- Data Acquisition:
  - Place the NMR tube in the NMR spectrometer.
  - Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra according to the instrument's standard operating procedures.

# Signaling Pathway Inhibition: 2-Aminopurine and Protein Kinase R (PKR)

2-aminopurine is a known inhibitor of the double-stranded RNA (dsRNA)-activated protein kinase (PKR).[4] PKR plays a crucial role in the cellular antiviral response. Upon binding to dsRNA, PKR dimerizes and undergoes autophosphorylation, leading to its activation.[7][8] Activated PKR then phosphorylates the  $\alpha$ -subunit of eukaryotic initiation factor 2 (eIF2 $\alpha$ ), which results in the inhibition of protein synthesis, thereby preventing viral replication.[5] 2-aminopurine acts as a competitive inhibitor of ATP, binding to the ATP-binding site of PKR and preventing its autophosphorylation and subsequent activation.[4]





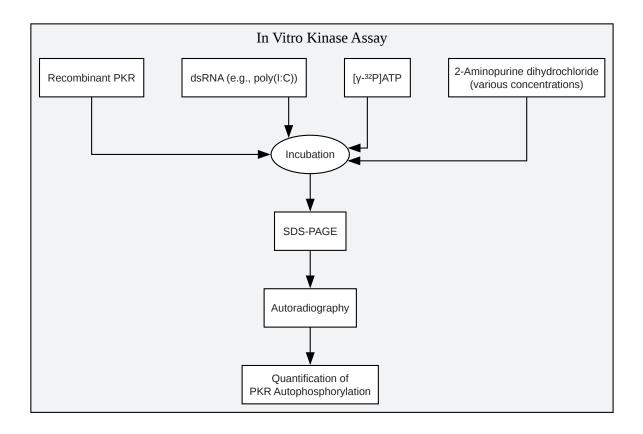
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Inhibition of the PKR signaling pathway by **2-Aminopurine dihydrochloride**.

# **Experimental Workflow for Assessing PKR Inhibition**



The following diagram illustrates a typical workflow to investigate the inhibitory effect of 2-aminopurine on PKR activity.



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Workflow for in vitro assessment of PKR autophosphorylation inhibition.

## Conclusion

**2-Aminopurine dihydrochloride** is a versatile and powerful tool for researchers in the fields of molecular biology, biochemistry, and drug development. Its well-characterized physical and chemical properties, particularly its fluorescence and protein kinase inhibitory activity, enable detailed investigations into nucleic acid structure-function relationships and cellular signaling pathways. The experimental protocols and workflow provided in this guide offer a solid foundation for the effective utilization of this compound in a research setting.



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